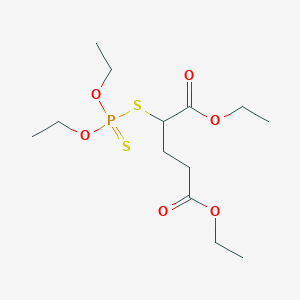

alpha-Glutarate malathion

Description

Structure

3D Structure

Properties

CAS No. |

19594-34-4 |

|---|---|

Molecular Formula |

C13H25O6PS2 |

Molecular Weight |

372.4 g/mol |

IUPAC Name |

diethyl 2-diethoxyphosphinothioylsulfanylpentanedioate |

InChI |

InChI=1S/C13H25O6PS2/c1-5-16-12(14)10-9-11(13(15)17-6-2)22-20(21,18-7-3)19-8-4/h11H,5-10H2,1-4H3 |

InChI Key |

AZCYCJZIXYBDLT-UHFFFAOYSA-N |

SMILES |

CCOC(=O)CCC(C(=O)OCC)SP(=S)(OCC)OCC |

Canonical SMILES |

CCOC(=O)CCC(C(=O)OCC)SP(=S)(OCC)OCC |

Synonyms |

Phosphorodithioic acid O,O-diethyl S-[1,3-bis(ethoxycarbonyl)propyl] ester |

Origin of Product |

United States |

Chemical Synthesis and Derivatization Strategies of Alpha Glutarate Malathion

Methodologies for Synthesis via Succinate (B1194679) Moiety Substitution

The primary route for synthesizing malathion (B1675926) and its analogs is the addition of O,O-dimethyldithiophosphoric acid to an unsaturated diethyl ester. epa.govwikipedia.org This process forms the basis for producing the alpha-glutarate derivative.

The synthesis of malathion commences with the preparation of O,O-dimethyldithiophosphoric acid (DMDP), typically by reacting phosphorus pentasulfide with methanol. epa.gov This acid precursor is then reacted with an appropriate ester. For the synthesis of standard malathion, this reactant is diethyl maleate (B1232345) or its isomer, diethyl fumarate (B1241708). wikipedia.orggoogle.com

The reaction is a nucleophilic addition of the sulfur atom from DMDP to the carbon-carbon double bond of the diethyl maleate. This process converts the butenedioate (B8557255) (maleate) structure into a substituted butanedioate (succinate) structure. epa.gov To synthesize the alpha-glutarate analog, the diethyl maleate would be replaced with a corresponding diethyl ester of a glutarate precursor containing a reactive site for the addition of DMDP.

Table 1: Key Reactants for Malathion and Analog Synthesis

| Precursor | Reactant | Product Moiety |

|---|---|---|

| O,O-Dimethyldithiophosphoric Acid | Diethyl Maleate/Fumarate | Diethyl Succinate |

| O,O-Dimethyldithiophosphoric Acid | Diethyl α-Glutarate derivative | Diethyl α-Glutarate |

The established industrial synthesis of malathion involves the direct addition of O,O-dimethyldithiophosphoric acid to diethyl maleate. wikipedia.org The reaction is typically conducted at elevated temperatures to ensure a sufficient reaction rate. epa.gov Some processes utilize a two-phase system where an aqueous solution of DMDP is mixed vigorously with the organic diethyl maleate layer. google.com

For alpha-glutarate malathion, the synthesis would logically proceed by substituting the diethyl maleate/fumarate scaffold with a derivative of glutaric acid, such as diethyl glutaconate (diethyl pent-2-enedioate) or a related unsaturated precursor. The addition of DMDP across the double bond of this glutarate-based scaffold would yield the desired S-[1,2-bis(ethoxycarbonyl)propyl] O,O-dimethyl phosphorodithioate (B1214789), or this compound. This approach mirrors the derivatization studies where the succinate in malathion was replaced with other dicarboxylic acid structures like alpha-glutarate. epa.gov

Reactions Involving Dimethyldithiophosphoric Acid Precursors

Stereochemical Considerations in Analog Synthesis

Malathion possesses a chiral center at the carbon atom to which the sulfur of the phosphorodithioate group is attached. ekb.eg Consequently, it exists as a pair of enantiomers, (R)-malathion and (S)-malathion, and is typically produced and used as a racemic mixture. ekb.eg

Similarly, the synthesis of this compound would also generate a chiral center, resulting in a racemic product containing both (R) and (S) enantiomers. The biological activity of organophosphate enantiomers can differ significantly. researchgate.net For instance, the stereoisomers of related compounds like isomalathion (B127745), which has two chiral centers (one at the carbon and one at the phosphorus atom), exhibit varied toxicological profiles. ekb.egresearchgate.net

The separation of these enantiomers for analytical or research purposes is crucial and can be achieved using chiral chromatography techniques. Chiral High-Performance Liquid Chromatography (HPLC) with specific chiral stationary phases (CSPs) like Chiralcel OJ or Chiralpak AD has been successfully used to resolve the enantiomers of malathion, its metabolite malaoxon (B1675925), and its isomer isomalathion. nih.govnih.gov This methodology would be directly applicable to the separation of this compound enantiomers to study their individual properties.

Purification and Characterization of Synthetic this compound

Following the synthesis reaction, the crude product contains unreacted starting materials and by-products. Purification is essential to isolate the target compound. Standard purification protocols for malathion involve washing the crude product with an aqueous solution of a weak base, such as sodium carbonate or sodium bicarbonate, to neutralize and remove acidic impurities like residual O,O-dimethyldithiophosphoric acid. google.com Further washing with water and treatment with a sodium bisulfite solution can help remove other impurities. google.com Final purification can be achieved through methods like distillation under reduced pressure or crystallization from a suitable solvent at low temperatures. google.comgoogle.com

The characterization of the purified this compound would rely on standard spectroscopic techniques to confirm its chemical structure and purity.

Table 2: Analytical Techniques for Characterization

| Technique | Purpose | Expected Observations for this compound |

|---|---|---|

| ¹H NMR | Structural elucidation of proton environment | Signals corresponding to the two methoxy (B1213986) groups (as a doublet due to ³JPH coupling), the two ethyl ester groups (quartet and triplet), and the protons of the glutarate backbone. thermofisher.com |

| ³¹P NMR | Confirmation of phosphorus environment | A single resonance in the characteristic region for phosphorodithioates. |

| Mass Spectrometry (MS) | Determination of molecular weight and fragmentation pattern | A molecular ion peak corresponding to the exact mass of the this compound molecule. |

| Infrared (IR) Spectroscopy | Identification of functional groups | Absorption bands indicating the presence of C=O (ester), P=S, and P-O-C bonds. |

| High-Performance Liquid Chromatography (HPLC) | Purity assessment and quantification | A primary peak indicating the purity of the synthesized compound. Chiral HPLC would resolve the enantiomers into two distinct peaks. nih.gov |

Nuclear Magnetic Resonance (NMR) spectroscopy is particularly powerful. ¹H NMR can confirm the presence of all key structural components, and the heteronuclear coupling between the phosphorus-31 nucleus and the methoxy protons provides a distinct spectral feature (a doublet for the methoxy signal). thermofisher.com Mass spectrometry would be used to verify the molecular weight, confirming that the glutarate moiety has been successfully incorporated.

Enzymatic Biotransformation and Metabolic Pathways of Alpha Glutarate Malathion

Carboxylesterase-Mediated Hydrolysis of the Alpha-Glutarate Ester Moiety

The primary route of detoxification for malathion (B1675926) and its analogs in mammals is through the hydrolysis of their carboxyl ester linkages, a reaction catalyzed by carboxylesterases (CE). scribd.comnih.gov This process is significantly faster in mammals than in insects, which largely accounts for the selective toxicity of these compounds. scribd.com

In Vitro Enzymatic Kinetics and Substrate Specificity

Studies on analogs of malathion have provided insights into the enzymatic kinetics of carboxylesterase-mediated hydrolysis. For instance, research on a series of carbalkoxy malathion homologs with rabbit liver carboxylesterases revealed that the kinetic parameters, such as the Michaelis constant (Km) and catalytic rate constant (kcat), vary depending on the structure of the ester group. researchgate.net Carbisopropoxy malathion, for example, exhibited the lowest Km and kcat values with both oligomeric and monomeric forms of the enzyme. researchgate.net

Pig liver esterase has been used to study the hydrolysis of racemic malathion, demonstrating the formation of (S)-malathion and a mixture of α- and β-monoacids of (R)-malathion. nih.gov This indicates that carboxylesterases can exhibit stereospecificity in their hydrolytic activity. nih.gov The ratio of α- and β-monoacid formation can also be characteristic of the specific carboxylesterase and substrate involved. researchgate.net

Table 1: In Vitro Hydrolysis of Malathion Analogs by Carboxylesterases

| Enzyme Source | Substrate | Key Findings |

|---|---|---|

| Rabbit Liver Carboxylesterases | Carbalkoxy malathion homologs | Km and kcat values varied with the ester group structure. researchgate.net |

| Pig Liver Esterase | Racemic malathion | Stereospecific hydrolysis forming (S)-malathion and (R)-monoacids. nih.gov |

Comparative Analysis with Malathion and Malaoxon (B1675925) Hydrolysis

The rate of carboxylesterase-mediated hydrolysis is a key factor in the toxicity of malathion and its oxygen analog, malaoxon. In mammals, carboxylesterases rapidly hydrolyze both malathion and malaoxon to their respective mono- and dicarboxylic acids, which are less toxic and more easily excreted. scribd.comdrugbank.com This detoxification pathway competes with the oxidative activation of malathion to the more toxic malaoxon. scribd.com

In contrast, insects exhibit much slower hydrolysis of both malathion and malaoxon, leading to the accumulation of the toxic metabolite malaoxon and subsequent acetylcholinesterase inhibition. scribd.com The presence of impurities in technical-grade malathion can inhibit carboxylesterase activity, thereby increasing the formation of malaoxon and potentiating toxicity. nih.govscispace.com

Oxidative Activation and Detoxification Mechanisms

In addition to hydrolysis, oxidative metabolism plays a crucial role in the biotransformation of malathion and its analogs. These reactions are primarily mediated by cytochrome P450 monooxygenases and can lead to either activation or detoxification.

Role of Cytochrome P450 Monooxygenases in Analog Metabolism

Cytochrome P450 (CYP) enzymes are responsible for the oxidative desulfuration of malathion to its highly toxic metabolite, malaoxon. nih.govorst.edu This bioactivation step is essential for the compound's insecticidal activity. orst.edu Studies in human liver microsomes have identified several CYP isoforms involved in this process. At lower, environmentally relevant concentrations of malathion, CYP1A2 and, to a lesser extent, CYP2B6 are the primary catalysts of malaoxon formation. nih.gov At higher concentrations, CYP3A4 also plays a significant role. nih.gov This pattern of CYP involvement appears to be consistent across various organophosphorothioate pesticides, regardless of their specific chemical structures. nih.gov

Table 2: Cytochrome P450 Isoforms Involved in Malathion Metabolism

| CYP Isoform | Role in Malathion Metabolism | Substrate Concentration |

|---|---|---|

| CYP1A2 | Primary catalyst for malaoxon formation. nih.govmdpi.com | Low concentrations. nih.gov |

| CYP2B6 | Contributes to malaoxon formation. nih.gov | Low concentrations. nih.gov |

Glutathione (B108866) S-Transferase Interactions and Conjugation Pathways

Glutathione S-transferases (GSTs) are another important family of enzymes involved in the detoxification of xenobiotics, including organophosphate pesticides. scienceopen.comijbs.com GSTs catalyze the conjugation of reduced glutathione (GSH) to electrophilic compounds, rendering them more water-soluble and facilitating their excretion. scienceopen.com

In the context of malathion and its analogs, GSTs can be involved in the detoxification process through several mechanisms. nih.gov They can catalyze the O-dealkylation of the pesticide, and in some cases, the direct conjugation of GSH to the pesticide molecule. acs.org For example, studies with other organophosphates like chlorpyrifos (B1668852) have shown the formation of various GSH conjugates. acs.org While direct evidence for alpha-glutarate malathion is limited, the known pathways for malathion suggest that GST-mediated conjugation is a plausible detoxification route. nih.govgrantome.com The activity of GSTs can be induced by exposure to pesticides, indicating an adaptive response to chemical stress. nih.gov

Ecological and Environmental Degradation Pathways of Alpha Glutarate Malathion

Environmental Fate Modeling and Predictive Analysis for Organophosphate Analogs

Environmental fate modeling is a critical tool for predicting the persistence, transport, and potential exposure risks of organophosphate pesticides like malathion (B1675926) and its analogs. These models integrate various chemical and environmental parameters to simulate the behavior of these compounds in different environmental compartments.

Predictive analysis for organophosphate analogs often relies on Quantitative Structure-Activity Relationship (QSAR) models. These models correlate the chemical structure of a compound with its environmental behavior, such as its degradation rate or toxicity. For instance, the presence of specific functional groups can significantly influence a pesticide's susceptibility to hydrolysis or microbial breakdown. nih.gov

Several multimedia environmental fate models are used to estimate the distribution of organophosphates. psu.edu These models consider processes like:

Volatilization: The tendency of a compound to move from soil or water into the air. Malathion has a relatively low vapor pressure, but volatilization can still be a significant dissipation pathway, especially from impervious surfaces. epa.gov

Leaching: The movement of a compound through the soil profile into groundwater. Malathion is considered to have high mobility in many soil types, but its rapid degradation often limits the extent of leaching. orst.edu

Runoff: The transport of a compound over the land surface into nearby water bodies. This is a significant route of entry for malathion into aquatic ecosystems. orst.edu

Sorption: The binding of a compound to soil particles. The degree of sorption affects a compound's mobility and availability for degradation. researchgate.net

Models like the Pesticide Root Zone Model (PRZM) and the Exposure Analysis Modeling System (EXAMS) are often used in regulatory risk assessments to predict environmental concentrations of pesticides in surface and groundwater. These models incorporate data on soil type, climate, and agricultural practices to provide estimates of potential exposure levels.

Predictive models have been developed to estimate the degradation rates of organophosphates under various conditions. For example, models can predict the rate of hydrolysis based on pH and temperature, or the rate of photolysis based on light intensity. mdpi.com These predictive tools are essential for conducting comprehensive risk assessments and developing strategies to mitigate the environmental impact of organophosphate pesticides. psu.edu

Detailed Research Findings

Research on the environmental fate of malathion has yielded extensive data on its degradation in various environmental matrices.

Degradation in Soil:

The primary route of malathion degradation in soil is microbial metabolism, with reported half-lives ranging from 1 to 17 days. orst.edu The rate of degradation is influenced by soil type, moisture, pH, and microbial activity. psu.eduorst.edu In dry and microbially inactive soils, photo-oxidation to the more toxic degradate, malaoxon (B1675925), can become a more significant pathway. epa.govusda.gov

| Malathion Degradation in Soil | |

| Primary Degradation Route | Microbial Metabolism |

| Reported Half-Life | 1 to 17 days orst.edu |

| Major Metabolites | Malathion monocarboxylic acid, Malathion dicarboxylic acid apvma.gov.au |

| Factors Influencing Degradation | Soil moisture, pH, microbial activity, organic matter content psu.eduorst.edu |

Degradation in Water:

In aquatic environments, the degradation of malathion is highly dependent on pH. Hydrolysis is the dominant degradation process in alkaline waters, with a half-life as short as 0.2 weeks at pH 8. psu.edu In contrast, under more acidic conditions (pH 6), the half-life can extend to 21 weeks. psu.edu Photolysis can also contribute to the degradation of malathion in sunlit surface waters. epa.gov

| Malathion Degradation in Water | |

| Primary Degradation Route | Hydrolysis (pH-dependent) psu.edu |

| Half-Life at pH 8 | 0.2 weeks psu.edu |

| Half-Life at pH 6 | 21 weeks psu.edu |

| Major Hydrolysis Products | Malathion alpha and beta monoacid, Diethyl fumarate (B1241708) psu.edu |

Degradation in Air:

Biochemical Interactions and Systemic Effects of Alpha Glutarate Malathion Analogs

Impact on Enzyme Systems Related to Alpha-Ketoglutarate (B1197944) Metabolism

The introduction of organophosphate compounds into biological systems can lead to complex interactions that extend beyond their primary mechanism of cholinesterase inhibition. Analogs of malathion (B1675926), particularly those involving modifications to the succinate (B1194679) moiety, may interact with metabolic pathways where the succinate structure or its precursors play a key role. Alpha-ketoglutarate (AKG), a critical intermediate in the tricarboxylic acid (TCA) cycle, is central to cellular energy metabolism and amino acid biosynthesis. biomolther.orgwikipedia.org Its involvement in numerous metabolic reactions makes enzymes related to its metabolism potential targets for xenobiotics.

Aminotransferases, or transaminases, are pivotal enzymes that catalyze the interconversion of amino acids and α-keto acids, and are essential for amino acid metabolism. Alpha-ketoglutarate serves as a primary acceptor of amino groups in these reactions. Research into the effects of malathion has revealed significant perturbations in the activity of these enzymes. For instance, malathion poisoning has been associated with an increase in rat liver tyrosine-alpha-ketoglutarate transaminase activity. epa.gov

Studies on various organisms have consistently shown alterations in the activity of key transaminases like aspartate aminotransferase (AST or GOT) and alanine (B10760859) aminotransferase (ALT or GPT) following exposure to malathion. bioone.orgresearchgate.netresearchgate.net AST facilitates the transfer of an amino group from aspartate to α-ketoglutarate, yielding oxaloacetate and glutamate (B1630785). bioone.org Research on the fish species Oreochromis niloticus indicated that malathion exposure could disrupt the transfer of the α-amino acid to α-ketoglutarate, suggesting an interruption in the supply of amino acids to the energy cycle. bioone.org Similarly, malathion has been shown to cause significant increases in serum levels of GOT and GPT in rats, indicating potential tissue damage and metabolic disruption. researchgate.netresearchgate.net These findings collectively suggest that malathion and its analogs can interfere with processes critically dependent on alpha-ketoglutarate, thereby affecting amino acid metabolism and related cellular functions.

The TCA cycle is the final common pathway for the oxidation of carbohydrates, lipids, and proteins, with alpha-ketoglutarate being a rate-determining intermediate. biomolther.org The cycle's integrity is crucial for cellular energy production in the form of ATP. Recent studies have demonstrated that malathion can directly impact the levels of TCA cycle intermediates.

In a study using differentiated SH-SY5Y neuronal cells, exposure to malathion resulted in a significant reduction in the levels of alpha-ketoglutarate (α-KG). springermedizin.de The same study also noted that malathion inhibited the activity of the pyruvate (B1213749) dehydrogenase (PDH) enzyme complex, which is a critical gateway for carbohydrates to enter the TCA cycle. springermedizin.de The depletion of α-KG, a key component of the cycle, and the inhibition of an enzyme responsible for supplying the cycle with substrate, point to a significant disruption of mitochondrial energy metabolism. Such perturbations can impair the respiratory chain and reduce the cell's capacity for energy production. researchgate.net

Effects on Aminotransferase Activities (e.g., Alpha-Ketoglutarate Transaminase)

Cholinesterase Interaction Profiles of Alpha-Glutarate Malathion and its Metabolites

The principal mechanism of toxicity for organophosphate insecticides like malathion is the inhibition of cholinesterase enzymes, particularly acetylcholinesterase (AChE). tandfonline.comresearchgate.net This inhibition leads to an accumulation of the neurotransmitter acetylcholine (B1216132) at nerve synapses, causing overstimulation of the nervous system. canada.cawikipedia.org Malathion itself is a relatively weak inhibitor of AChE; it requires metabolic activation via oxidative desulfuration to its oxygen analog, malaoxon (B1675925), which is a much more potent inhibitor. researchgate.netnih.gov

The inhibitory strength of organophosphates is often quantified by the half-maximal inhibitory concentration (IC50), which is the concentration of the inhibitor required to reduce enzyme activity by 50%. In vitro studies have established a significant difference in the potency of malathion and malaoxon. For instance, the IC50 value for malathion against bovine erythrocyte AChE was found to be (3.7 ± 0.2) × 10⁻⁴ M, whereas malaoxon inhibited the same enzyme with an IC50 of (2.4 ± 0.3) × 10⁻⁶ M, indicating it is over 100 times more potent. tandfonline.com

A comparative analysis underscores the critical role of metabolic activation in the toxicity of malathion. Malathion is a poor inhibitor of AChE, while its metabolite, malaoxon, is a highly effective one. tandfonline.comnih.gov The presence of malaoxon at a concentration of 1 × 10⁻⁵ M can lead to complete inhibition of AChE activity, whereas the same concentration of malathion has a negligible effect on the enzyme. tandfonline.com

The significant disparity in inhibitory potency is a defining characteristic of malathion's toxicology. Malaoxon is consistently reported to be more toxic and a more potent AChE inhibitor than its parent compound across various species and tissues. researchgate.netnih.gov This difference is attributed to the oxygen analog's greater affinity for the active site of the acetylcholinesterase enzyme.

Table 1: Comparative Cholinesterase Inhibition of Malathion and Malaoxon

| Compound | Enzyme Source | IC50 Value | Reference |

|---|---|---|---|

| Malathion | Bovine Erythrocyte AChE | 3.7 x 10-4 M | tandfonline.com |

| Malaoxon | Bovine Erythrocyte AChE | 2.4 x 10-6 M | tandfonline.com |

| Malathion | Blue Catfish Brain AChE | 8.5 ppm | researchgate.netnih.gov |

| Malaoxon | Blue Catfish Brain AChE | 2.3 ppm | researchgate.netnih.gov |

In Vitro and In Vivo Cholinesterase Inhibition Potency

Investigation of Other Esterase and Phosphatase Interactions

Beyond cholinesterases, organophosphates can interact with a range of other hydrolases, including carboxylesterases and phosphatases. These interactions are often crucial for the detoxification of the parent compound. A study by Chiu et al. (1968) specifically synthesized analogs of malathion and malaoxon where the succinate group was replaced by alpha-glutarate. epa.gov It was found that these alpha-glutarate analogs were metabolized in vitro by liver carboxylesterases. epa.gov This finding is significant as it demonstrates that modifying the dicarboxylic acid portion of the malathion molecule still allows the compound to be a substrate for these key detoxifying enzymes.

Carboxylesterases play a protective role by hydrolyzing the ester linkages in malathion, leading to its detoxification. epa.govnih.gov Inhibition of these esterases can potentiate the toxicity of malathion by preventing its breakdown and allowing more of it to be converted to the highly toxic malaoxon. epa.gov

Furthermore, malathion exposure has been linked to changes in phosphatase activity. An increase in rat liver alkaline phosphatase activity has been observed following malathion poisoning. epa.govresearchgate.net Other research has shown that malathion can inhibit the release of β-glucuronidase, another type of hydrolase, from rat microsomes in vitro. inchem.org These interactions highlight the broad enzymatic impact of malathion, which extends to various esterases and phosphatases involved in both xenobiotic metabolism and normal physiological processes.

Molecular Mechanisms of Action and Target Engagement

The molecular interactions of organophosphate compounds like malathion and its analogs are primarily characterized by their engagement with specific enzymatic targets, leading to a cascade of biochemical consequences. The core mechanism revolves around the inhibition of acetylcholinesterase (AChE), an essential enzyme in the nervous system. nih.govenvironcj.in However, the full toxicological profile and selective toxicity are also dictated by interactions with other enzymes, particularly carboxylesterases, and the stereochemistry of the analogs.

The principal molecular target for malathion and its analogs is acetylcholinesterase (AChE), a serine hydrolase crucial for terminating nerve impulses at cholinergic synapses. nih.govenvironcj.in AChE functions by hydrolyzing the neurotransmitter acetylcholine. nih.gov Inhibition of this enzyme leads to the accumulation of acetylcholine in the synaptic cleft, resulting in hyperstimulation of nicotinic and muscarinic receptors and disruption of neurotransmission. nih.govfrontiersin.org

Malathion itself is a relatively weak inhibitor of AChE. Its toxicity is primarily due to its metabolic activation to its oxygen analog, malaoxon. jcmimagescasereports.orgresearchgate.net This conversion, an oxidative desulfuration process, occurs in the liver and other tissues. jcmimagescasereports.org Malaoxon is a significantly more potent inhibitor of AChE than the parent malathion compound. researchgate.net The mechanism of inhibition by malaoxon involves the phosphorylation of a critical serine residue within the active site of the AChE enzyme. nih.gov This forms a stable, phosphorylated enzyme that is unable to perform its normal function of hydrolyzing acetylcholine, leading to the toxic effects associated with organophosphate exposure. nih.gov

The inhibitory potency of malathion and its key analogs against AChE has been quantified in various studies. The dissociation constant for the initial enzyme-inhibitor complex (K_i) and the half-maximal inhibitory concentration (IC50) are common measures of this potency.

Table 1: Inhibitory Potency of Malathion and its Analogs on Bovine Erythrocyte Acetylcholinesterase (AChE)

| Compound | Inhibition Constant (K_i) (M⁻¹) | IC50 (Free AChE) (M) | IC50 (Immobilized AChE) (M) | Source |

|---|---|---|---|---|

| Malathion | 1.3 x 10⁻⁴ | (3.7 ± 0.2) x 10⁻⁴ | (1.6 ± 0.1) x 10⁻⁴ | nih.gov |

| Malaoxon | 5.6 x 10⁻⁶ | (2.4 ± 0.3) x 10⁻⁶ | (3.4 ± 0.1) x 10⁻⁶ | nih.gov |

| Isomalathion (B127745) | 7.2 x 10⁻⁶ | (3.2 ± 0.3) x 10⁻⁶ | (2.7 ± 0.2) x 10⁻⁶ | nih.gov |

Research has shown that impurities found in technical-grade malathion, such as isomalathion, can act as potent inhibitors of these protective carboxylesterases. orst.eduepa.gov By inhibiting the detoxification pathway, these impurities can potentiate the toxicity of malathion. orst.edu

Studies on malathion analogs where the succinate moiety is replaced with other dicarboxylates, such as α-glutarate, indicate that these compounds are also metabolized by liver carboxylesterases. While detailed kinetic data for the α-glutarate analog's specific interaction with AChE and carboxylesterases are not extensively documented, its processing by carboxylesterases suggests engagement with the same class of metabolic enzymes as the parent compound.

Furthermore, research into the enantiomers of malathion reveals stereoselectivity in its biochemical interactions. Studies on HepG2 cells have shown that S-(-)-malathion causes a more significant metabolic disturbance compared to R-(+)-malathion. frontiersin.org In zebrafish, the accumulation of malathion and its metabolite malaoxon was also stereoselective, with a preferential enrichment of the S-enantiomer in tissues. researchgate.net

Recent investigations have also pointed to other molecular effects, such as the induction of oxidative stress and the disruption of mitochondrial function. nih.govmdpi.com Malathion exposure has been linked to increased levels of reactive oxygen species (ROS) and protein carbonyls in liver tissue. mdpi.com

Advanced Analytical Methodologies for Alpha Glutarate Malathion and Its Metabolites

Chromatographic Techniques for Separation and Quantification

Chromatography is the cornerstone for separating malathion (B1675926) and its metabolites from complex sample matrices prior to detection and quantification. The choice between liquid and gas chromatography is primarily dictated by the analyte's volatility and thermal stability. nih.gov

High-Performance Liquid Chromatography (HPLC) Applications

High-Performance Liquid Chromatography (HPLC) is a versatile and widely used technique for the analysis of pesticide formulations and residues. agricultforest.ac.meresearchgate.net For compounds like malathion and its polar carboxylic acid metabolites, which may require derivatization for gas chromatography, HPLC offers the advantage of analyzing them directly. researchgate.net

Recent HPLC methods are characterized by their simplicity, speed, and reliability. nih.gov A common approach involves using a reversed-phase C18 column with an isocratic mobile phase, such as a mixture of acetonitrile (B52724) and water, and UV detection. researchgate.netapvma.gov.auchemicalbook.com For instance, successful separation and quantification of malathion have been achieved with a mobile phase of acetonitrile/water (47/53, V/V) at a flow rate of 1 mL/min and detection at 220 nm. researchgate.netapvma.gov.au The short run times, often around 4 minutes, make these methods efficient for routine analysis. nih.gov Method validation according to established guidelines ensures high precision, with Relative Standard Deviation (RSD) values for retention times and peak areas often below 1%, and excellent accuracy, with recoveries typically ranging from 101.04% to 101.84%. apvma.gov.auchemicalbook.com

Table 1: Example HPLC Method Parameters for Malathion Analysis This table is interactive. You can sort and filter the data.

| Parameter | Condition | Source |

|---|---|---|

| Column | Purospher STAR RP-18e (30 x 4 mm, 3 µm) | researchgate.netapvma.gov.au |

| Mobile Phase | Acetonitrile/Water (47/53, V/V), Isocratic | researchgate.netapvma.gov.au |

| Flow Rate | 1.0 mL/min | researchgate.netapvma.gov.au |

| Detection | UV at 220 nm | researchgate.netapvma.gov.au |

| Column Temp. | 25 °C | researchgate.netapvma.gov.au |

| Run Time | ~4 min | nih.gov |

Gas Chromatography (GC) Coupled with Selective Detection

Gas Chromatography (GC) is the principal method used for the detection of malathion and its metabolites in both biological and environmental samples. nih.gov Its high resolution and sensitivity are enhanced by coupling it with various selective detectors.

Common detectors include:

Flame Photometric Detector (FPD): Highly sensitive and selective for phosphorus-containing compounds like malathion. nih.govepa.gov It is a standard detector for residue analysis. nist.gov

Nitrogen-Phosphorus Detector (NPD): Offers excellent specificity for nitrogen- and phosphorus-containing pesticides. nih.gov

Electron Capture Detector (ECD): While sensitive, it can be less specific than FPD or NPD. nih.gov

Sample preparation for GC analysis typically involves liquid-liquid extraction (LLE) with an organic solvent, followed by a cleanup step to remove interfering substances. nih.govfao.org The major carboxylic acid metabolites of malathion, such as MCA and DCA, are not sufficiently volatile for direct GC analysis and require a derivatization step to convert them into more volatile esters. nih.govresearchgate.net

Mass Spectrometry (MS) for Structural Elucidation and Metabolite Identification

Mass Spectrometry (MS) is an indispensable tool for confirming the identity of analytes and for the structural elucidation of unknown metabolites. agricultforest.ac.me Its high selectivity makes it capable of clear compound identification even in complex matrices at the parts-per-billion range. cdc.gov

LC-MS/MS and GC-MS Approaches

The coupling of chromatographic separation with mass spectrometric detection provides powerful analytical capabilities.

GC-MS: This is a standard technique for the confirmation of GC analyses. nih.gov It combines the excellent separation power of GC with the definitive identification capabilities of MS. fao.org A sensitive GC-MS method for malathion in water samples has been developed using a ZB5 column, achieving a limit of detection (LOD) of 0.62 µg/L. fao.org

LC-MS/MS (Tandem MS): This approach is particularly valuable for polar and thermally labile metabolites that are not easily analyzed by GC. High-performance liquid chromatography/tandem mass spectrometry (HPLC/MS/MS) has been successfully used to identify and quantify malathion diacid in urine samples, with the significant advantage of not requiring a derivatization step. researchgate.net The use of tandem mass spectrometry (MS/MS) provides high specificity and sensitivity. cdc.govresearchgate.net An Agilent 6460 triple-quadrupole HPLC-MS/MS with electrospray ionization (ESI) is an example of an instrument used for analyzing pesticide degradates. who.int

Isotopic Labeling Strategies for Metabolic Tracing

Isotopic labeling is a powerful technique used to trace the metabolic fate of compounds within a biological system. It involves introducing molecules containing stable isotopes (e.g., ¹³C, ¹⁵N, ²H) and tracking their incorporation into downstream metabolites using mass spectrometry or NMR.

In the context of pesticide metabolism, this strategy can definitively elucidate metabolic pathways. For example, by using ¹³C-labeled glutamine, researchers can track the flux of carbon atoms through metabolic pathways like the TCA cycle, analyzing the isotopic patterns in metabolites such as glutamate (B1630785) and citrate. While not specifically documented for a glutarate metabolite of malathion, this principle is directly applicable. If a cell culture were exposed to ¹³C-labeled malathion, the appearance of a ¹³C-labeled glutarate-containing metabolite, as measured by MS, would confirm this specific metabolic transformation. The timing of labeling is crucial; for instance, labeling intermediates in the TCA cycle can take 2-4 hours to reach a steady state in cultured cells.

An isotope-dilution GC-MS/MS method has been developed for quantifying dialkyl phosphate (B84403) metabolites of organophosphate pesticides, where stable isotope analogues are used as internal standards to ensure the highest degree of accuracy and precision. drugbank.com

Spectroscopic Methods for Characterization (e.g., NMR, IR)

Spectroscopic techniques like Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are vital for the definitive structural characterization of chemical compounds.

Nuclear Magnetic Resonance (NMR): NMR spectroscopy is a primary tool for determining a molecule's chemical structure and framework. ¹H NMR and ¹³C NMR provide detailed information about the connectivity of atoms. For instance, the structure of malathion monoacid produced by carboxylesterase hydrolysis was identified as the alpha-monoacid using NMR spectroscopy. researchgate.net Metabolomics studies have also utilized ¹H NMR to study the metabolic response of organisms to malathion exposure, identifying changes in amino acids and energy metabolites like glutamate and glucose. nih.gov

Infrared (IR) Spectroscopy: FT-IR spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation. The IR spectrum of malathion is a known standard used for identity tests. This technique can be used to confirm the presence of key functional groups, such as C=O (carbonyl) and P-O bonds, which would be characteristic of a malathion-glutarate structure. While powerful for identifying functional groups, IR spectroscopy has limitations in determining the complete stereochemistry of a molecule.

Bioanalytical Method Development for Complex Matrices

The quantitative determination of alpha-glutarate malathion and its metabolites in complex biological matrices, such as plasma, urine, and tissue, presents significant analytical challenges. These challenges stem from the inherent complexity of the matrices, the physicochemical properties of the target analytes, and the low concentration levels at which they are typically present. epa.gov The development of a robust and sensitive bioanalytical method is crucial for accurate exposure assessment and metabolic studies. Such methods generally involve a multi-step process encompassing efficient sample preparation, selective chromatographic separation, and sensitive detection.

A significant hurdle in analyzing polar metabolites of pesticides is their high water solubility, which makes them difficult to extract from aqueous biological fluids using traditional liquid-liquid extraction (LLE) with non-polar solvents. unitedchem.comresearchgate.net Furthermore, complex matrices contain numerous endogenous compounds (e.g., proteins, lipids, salts, pigments) that can interfere with the analysis, causing ion suppression or enhancement in mass spectrometry-based detection and potentially leading to inaccurate quantification. epa.govchromatographyonline.com

To address these issues, method development focuses on a systematic approach involving meticulous sample clean-up and the use of advanced analytical instrumentation. The primary metabolites of the parent insecticide malathion, for instance, include malathion monocarboxylic acid (MCA) and malathion dicarboxylic acid (DCA), which are both more polar than the parent compound. nih.gov The analytical strategy for a polar conjugate like this compound would be designed based on principles established for these and other polar pesticide metabolites. criver.comresearchgate.net

Sample Preparation and Extraction

The initial and most critical step in the bioanalytical workflow is the preparation of the sample. The goal is to isolate the analytes of interest from the bulk of the matrix components, concentrate them, and present them in a solvent compatible with the analytical instrument. epa.govresearchgate.net For polar compounds like this compound and its metabolites, several techniques are employed.

Protein Precipitation (PP) : This is often the simplest and fastest method for plasma or serum samples. It involves adding an organic solvent like acetonitrile to precipitate proteins, which are then removed by centrifugation. While quick, it provides minimal cleanup, leaving many other matrix components in the extract. researchgate.net

Liquid-Liquid Extraction (LLE) : This technique separates compounds based on their relative solubilities in two different immiscible liquids. For polar metabolites, modifications such as pH adjustment of the aqueous sample and the use of more polar extraction solvents (e.g., ethyl acetate) are necessary to achieve adequate recovery. mdpi.com

Solid-Phase Extraction (SPE) : SPE is a highly effective and versatile technique that provides cleaner extracts compared to PP and LLE. bohrium.com It utilizes a solid sorbent packed in a cartridge to retain either the analytes or the interferences. For polar analytes, ion-exchange or mixed-mode SPE cartridges are often preferred over traditional reversed-phase sorbents. researchgate.netcapes.gov.br For example, weak anion exchange cartridges can be used to retain acidic metabolites. capes.gov.br

QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) : This approach, widely used in food analysis, has been adapted for biological matrices. spectroscopyonline.comnih.gov It typically involves an extraction/partitioning step with acetonitrile and salts, followed by a dispersive SPE (d-SPE) cleanup step using a combination of sorbents to remove specific interferences like lipids and pigments. researchgate.net

The selection of the extraction method depends on the specific matrix, the physicochemical properties of the analyte, and the required sensitivity of the assay. A comparison of different extraction methods for organophosphate metabolites in urine showed that LLE provided the best recoveries, ranging from 93% to 102%. mdpi.com

Table 1: Comparison of Sample Preparation Techniques for Polar Metabolites

| Technique | Principle | Advantages | Disadvantages | Typical Recovery for Polar Metabolites |

|---|---|---|---|---|

| Protein Precipitation (PP) | Protein denaturation and removal by organic solvent. | Fast, simple, inexpensive. researchgate.net | Minimal cleanup, high matrix effects. researchgate.net | Variable, often lower due to analyte co-precipitation. |

| Liquid-Liquid Extraction (LLE) | Partitioning between two immiscible liquid phases. | Good for removing non-polar interferences. mdpi.com | Challenging for highly polar compounds, can be labor-intensive. unitedchem.com | 70-102% (with pH adjustment and polar solvents). mdpi.comnih.gov |

| Solid-Phase Extraction (SPE) | Selective retention on a solid sorbent. | High selectivity, clean extracts, potential for automation. bohrium.com | More expensive, method development can be complex. researchgate.net | 40-98% (highly dependent on sorbent type). capes.gov.br |

| QuEChERS | Acetonitrile extraction followed by dispersive SPE cleanup. | High throughput, effective for a wide range of analytes. spectroscopyonline.com | May require optimization for specific matrix-analyte pairs. | >70%. nih.gov |

Chromatographic Separation and Detection

Following extraction, the sample is analyzed using a chromatographic system coupled to a detector. For polar, non-volatile metabolites like this compound, High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) coupled with tandem mass spectrometry (MS/MS) is the methodology of choice. ijpsonline.comresearchgate.net

Chromatography : Standard reversed-phase (e.g., C18) columns are often ineffective at retaining highly polar compounds. criver.com Therefore, specialized chromatographic techniques are necessary. Hydrophilic Interaction Liquid Chromatography (HILIC) is a common alternative that uses a polar stationary phase and a mobile phase with a high percentage of organic solvent to retain and separate polar analytes. capes.gov.brhh-ra.org Other approaches include using reversed-phase columns with polar-embedded or polar-endcapped functionalities or employing ion-pairing reagents in the mobile phase. hh-ra.org

Detection : Tandem mass spectrometry (MS/MS) provides the high sensitivity and selectivity required for detecting trace levels of analytes in complex matrices. nih.govcapes.gov.br The instrument operates in Multiple Reaction Monitoring (MRM) mode, where a specific precursor ion (corresponding to the analyte's molecular weight) is selected and fragmented, and a specific product ion is then monitored. This double mass filtering significantly reduces background noise and enhances specificity. nih.gov For example, a method for malathion dicarboxylic acid (MDA) in food used an Agilent 6460 triple-quadrupole HPLC-MS/MS in negative electrospray ionization (ESI) mode. nih.gov

Method Validation and Performance

A developed bioanalytical method must be validated to ensure its reliability and accuracy. ijpsonline.com Validation is performed according to guidelines from regulatory bodies and includes the assessment of parameters such as selectivity, linearity, accuracy, precision, recovery, matrix effect, and stability.

The limit of detection (LOD) and limit of quantification (LOQ) are critical performance characteristics. For organophosphate metabolites in urine, methods have achieved LOQs in the low ng/mL range. For instance, a UFLC-MS/MS method for six dialkyl phosphate (DAP) metabolites reported LOQs ranging from 0.0609 to 0.2112 ng/mL. mdpi.com Another study using GC-MS/MS for DAPs achieved even lower LODs in the picogram-per-milliliter range. oup.com

Table 2: Illustrative Performance Data for a Validated LC-MS/MS Method for Pesticide Metabolites

| Analyte | Matrix | Linear Range (ng/mL) | LOQ (ng/mL) | Accuracy (% Bias) | Precision (% RSD) | Reference |

|---|---|---|---|---|---|---|

| Malathion Dicarboxylic Acid | Baby Food | 0.5 - 50 | 0.5 | -1.5 to 7.8 | < 15% | nih.gov |

| Dialkyl Phosphates (DAPs) | Urine | 0.2 - 100 | 0.06 - 0.21 | -7 to 2 | < 12% | mdpi.com |

| Multi-class Pesticides | Blood/Urine | 2.5 - 200 | 0.82 - 7.05 | 71 - 108% (Recovery) | < 17% | nih.gov |

| Glyphosate | Grains | 1 - 100 | 1 | 70 - 120% (Recovery) | < 10% | chromatographyonline.com |

Emerging Research Directions and Future Perspectives on Malathion Analogs

Design and Synthesis of Novel Alpha-Glutarate Modified Organophosphates

The synthesis of novel organophosphate pesticides is a dynamic area of research, driven by the need to create more effective and environmentally benign compounds. A key strategy in this field involves the modification of existing pesticide structures to enhance their desirable properties while minimizing off-target effects. One such area of exploration is the incorporation of alpha-glutarate moieties into the molecular framework of organophosphates like malathion (B1675926).

Alpha-ketoglutaric acid (KGA), a naturally occurring dicarboxylic acid, is a crucial intermediate in the Krebs cycle. mdpi.com Its derivatives are utilized in the chemical synthesis of various compounds, including N-heterocyclic structures with potential anticarcinogenic properties and pyridazines, which have demonstrated antiviral and antibacterial activities. mdpi.com The integration of an alpha-glutarate group into an organophosphate structure is hypothesized to alter its physicochemical properties, potentially influencing its biological activity and degradation pathways. For instance, poly(triol α-ketoglutarate), a polymer derived from KGA, has been investigated as a synthetic biomaterial for applications in tissue engineering and as a drug carrier. mdpi.com This highlights the versatility of alpha-glutarate in creating biocompatible and functionalized molecules.

The design of these novel analogs often involves considering the structure-activity relationships (SAR) of the parent compound. For malathion, key structural features influencing its insecticidal activity include the dialkyl phosphorothioate (B77711) group, the ester linkage, and the attached alkyl groups. blogspot.com Modifications to any of these can impact the compound's potency, stability, and selectivity. blogspot.com By introducing an alpha-glutarate substituent, researchers aim to create analogs with unique properties, potentially leading to improved target specificity or novel modes of action. The synthesis of such compounds can be complex, often requiring multi-step processes to achieve the desired molecular architecture.

Recent studies have also explored the enzymatic synthesis of alpha-ketoglutarate (B1197944) analogs, which could offer a more sustainable and specific route to these compounds. For example, the enzymatic synthesis of α-ketoglutaramate from L-glutamine has been optimized to produce a high-purity product. nih.gov While not directly related to organophosphate synthesis, these advancements in biocatalysis could potentially be adapted for the production of alpha-glutarate modified precursors.

High-Throughput Screening for Enzymatic Activity and Metabolic Profiles

High-throughput screening (HTS) has become an indispensable tool in modern drug discovery and toxicology, enabling the rapid evaluation of large numbers of compounds for their biological activity. wdh.ac.id In the context of organophosphates, HTS assays are crucial for identifying compounds with desired enzymatic inhibition profiles and for understanding their metabolic fate.

Several HTS methods have been developed to screen for organophosphate-degrading enzymes and to assess the inhibitory potential of new analogs. nih.govoup.com One innovative approach utilizes a phenolics-responsive transcription activator. nih.govoup.com In this system, the breakdown of an organophosphate substrate by an enzyme produces a phenolic compound, which in turn activates the expression of a reporter protein like enhanced green fluorescent protein (EGFP). nih.govoup.com The fluorescence intensity is proportional to the enzyme's catalytic activity, allowing for the rapid screening of large libraries of enzyme variants or potential inhibitors using fluorescence-activated cell sorting (FACS). nih.govoup.com

For assessing the toxicity of organophosphates, HTS assays often focus on their ability to inhibit acetylcholinesterase (AChE). nih.gov To better mimic in vivo conditions, these assays can incorporate xenobiotic metabolic systems, such as human or rat liver microsomes. nih.gov This allows for the evaluation of not only the parent compound but also its metabolites, which may have different potencies. nih.govresearchgate.net Such systems have been developed in high-density formats like 1536-well plates, facilitating the screening of extensive compound libraries. nih.gov

The metabolic profiles of malathion and its analogs are of significant interest, as metabolism can lead to either detoxification or bioactivation. researchgate.net For example, the racemate of malathion and its individual enantiomers have been shown to have different metabolic profiles and toxic effects in HepG2 cells. nih.gov Metabolomics approaches, which analyze the global changes in small-molecule metabolites, are increasingly being used to understand the complex biological responses to organophosphate exposure. nih.gov These studies have revealed that different malathion forms can perturb pathways related to amino acid metabolism, oxidative stress, and inflammation. nih.gov

The development of HTS assays for other related enzymes, such as serum paraoxonase (PON1), which is involved in detoxifying organophosphates, is also an active area of research. benthamopenarchives.com Kinetic absorbance assays have been adapted for HTS to identify small molecules that can modulate PON1 activity, which could have implications for both toxicology and therapeutics. benthamopenarchives.com

Below is an interactive data table summarizing different HTS methods for organophosphates.

| HTS Method | Principle | Application | Throughput | Reference |

| Phenolics-Responsive Transcription Activator | Enzymatic production of phenolic compounds activates a fluorescent reporter. | Screening for organophosphate-degrading enzymes. | High, suitable for FACS. | nih.govoup.com |

| AChE Inhibition with Microsomes | Measures inhibition of acetylcholinesterase in the presence of metabolic enzymes. | Identifying AChE inhibitors and their active metabolites. | High (e.g., 1536-well plates). | nih.gov |

| Chemiluminescence Enzyme Assay | Based on the inhibition of butyrylcholinesterase (BuChE) detected by chemiluminescence. | Quantification of organophosphate residues in samples like milk. | High (e.g., 384-well plates). | mdpi.com |

| Serum Paraoxonase (PON1) Kinetic Assay | Measures the rate of paraoxon (B1678428) hydrolysis by serum PON1. | Screening for modulators of PON1 activity. | High, suitable for large chemical libraries. | benthamopenarchives.com |

Computational Modeling and Cheminformatics Approaches

Computational modeling and cheminformatics have emerged as powerful tools in the study of organophosphates, offering insights into their structure-activity relationships (SAR), toxicity, and environmental fate. frontiersin.org These in silico methods can accelerate the discovery and design of novel compounds by predicting their properties before they are synthesized. researchgate.net

Quantitative Structure-Activity Relationship (QSAR) modeling is a key cheminformatics technique used to correlate the chemical structure of compounds with their biological activity. frontiersin.org For organophosphates, QSAR models have been developed to predict their acetylcholinesterase (AChE) inhibitory potency. researchgate.net A mechanism-based 3D-QSAR approach, for instance, can classify and predict the inhibitory potential of organophosphate and carbamate (B1207046) analogs by considering their affinity for the enzyme and the reactivity of the ester group. researchgate.net

Molecular docking and molecular dynamics (MD) simulations provide a more detailed, three-dimensional view of how organophosphates interact with their biological targets. researchgate.net These methods have been used to investigate the binding of organophosphates to the active site of AChE, revealing the molecular recognition mechanisms beyond the covalent bond formation. researchgate.net Such studies can help in understanding the conformational changes in the enzyme upon binding and can guide the design of more selective inhibitors.

Cheminformatics tools are also employed to predict the metabolic fate and potential toxicity of organophosphates. By analyzing large datasets of known compounds and their properties, it is possible to build predictive models for various toxicological endpoints. nih.gov For example, the physicochemical properties of organophosphates, such as hydrophobicity, have been correlated with their potential for mitochondrial toxicity. nih.gov

The development of comprehensive chemical databases and platforms, such as the CompTox Chemistry Dashboard, provides a valuable resource for researchers in this field. nih.gov These databases contain a wealth of information on the physicochemical properties, biological activities, and toxicological data for a wide range of chemicals, including organophosphates.

In the context of designing novel analogs like alpha-glutarate modified malathion, computational approaches can be used to:

Predict physicochemical properties: Estimate parameters such as solubility, lipophilicity, and stability.

Model interactions with target enzymes: Use docking and MD simulations to predict binding affinity and mode of interaction with AChE or other relevant enzymes.

Estimate toxicity: Employ QSAR and other predictive toxicology models to assess potential adverse effects.

Guide synthetic efforts: Prioritize the synthesis of compounds with the most promising predicted profiles.

The integration of cheminformatics and artificial intelligence is further revolutionizing this field, enabling the development of more sophisticated and accurate predictive models. frontiersin.org

Development of Bioremediation Strategies for Organophosphate Esters

The widespread use of organophosphate pesticides has led to significant environmental contamination, prompting the development of effective bioremediation strategies. nih.gov Bioremediation utilizes microorganisms or their enzymes to break down pollutants into less harmful substances, offering a more environmentally friendly alternative to traditional chemical or physical decontamination methods. nih.govresearchgate.net

A primary focus of organophosphate bioremediation is the use of enzymes that can hydrolyze these compounds. bbrc.in Organophosphate-hydrolyzing enzymes, such as phosphotriesterases (PTEs), organophosphorus hydrolase (OPH), and carboxylesterases, are capable of cleaving the ester bonds in organophosphates, leading to their detoxification. bbrc.inmdpi.com These enzymes can be derived from a variety of microorganisms, including bacteria and fungi, that have been isolated from contaminated environments. bbrc.in

Research in this area is centered on several key approaches:

Isolation of novel microorganisms: Screening for and identifying new microbial strains with enhanced organophosphate-degrading capabilities. bbrc.in

Enzyme engineering: Using techniques like directed evolution to improve the catalytic efficiency, substrate specificity, and stability of known organophosphate-hydrolyzing enzymes. nih.gov

Cell-free enzyme systems: Employing purified enzymes for decontamination, which can offer higher efficiency and applicability in a wider range of conditions compared to whole-cell systems. nih.gov This approach is particularly relevant for applications where the release of genetically modified organisms is a concern. nih.gov

Immobilization techniques: Attaching enzymes or whole cells to solid supports, which can enhance their stability and reusability, making the bioremediation process more cost-effective. mbl.or.kr

The table below presents some of the key enzymes involved in organophosphate bioremediation and their characteristics.

| Enzyme | EC Number | Source Organisms (Examples) | Substrates (Examples) | Reference |

| Phosphotriesterase (PTE) | 3.1.8.1 | Brevundimonas diminuta, Agrobacterium radiobacter | Paraoxon, Parathion, Diazinon | mdpi.com |

| Organophosphorus Hydrolase (OPH) | 3.1.8.1 | Flavobacterium sp., Pseudomonas sp. | Paraoxon, Parathion, Diazinon | mdpi.com |

| Carboxylesterase | 3.1.1.1 | Various insects and mammals | Malathion | nih.gov |

| Organophosphorus Acid Anhydrolase (OPAA) | 3.1.8.2 | Alteromonas sp. | Sarin, Soman | mbl.or.kr |

The introduction of alpha-glutarate modifications to malathion could potentially influence its susceptibility to bioremediation. The altered chemical structure might affect its recognition and degradation by existing microbial enzymes. Therefore, future research in this area may involve screening for microorganisms or engineering enzymes that can effectively degrade these novel analogs.

Understanding Structure-Activity Relationships in Substituted Malathion Analogs

The biological activity of malathion and its analogs is intrinsically linked to their chemical structure. Understanding the structure-activity relationships (SAR) is fundamental to designing new compounds with desired properties, such as increased insecticidal potency, enhanced selectivity, or reduced toxicity to non-target organisms.

The core of malathion's insecticidal activity lies in its dialkyl phosphorothioate group, which, after metabolic activation to its oxon form (malaoxon), inhibits the enzyme acetylcholinesterase (AChE). blogspot.comnih.gov The key structural features of malathion that influence its activity include:

The Phosphorothioate Group: This group is essential for the compound's mechanism of action. blogspot.com Variations in the alkyl substituents on the phosphorus atom can affect the compound's lipophilicity, stability, and potency. blogspot.com

The Ester Linkages: Malathion contains two carboxylester groups. The hydrolysis of these ester linkages by carboxylesterases is a major detoxification pathway in mammals, contributing to their relatively low toxicity in these species. nih.gov In contrast, many insects have lower carboxylesterase activity, leading to the accumulation of the toxic malaoxon (B1675925). nih.gov

The Carboethoxy Group: Modifications to this part of the molecule can have a dramatic impact on insecticidal activity and resistance. For example, replacing the carboethoxy group with a carbomethoxy group has been shown to abolish malathion resistance in Culex tarsalis mosquitoes, highlighting the critical role of this group in the interaction with detoxifying enzymes. nih.gov

The study of malathion analogs has provided valuable insights into these SARs. For instance, the oxidation product malaoxon and the isomerization product isomalathion (B127745) are significantly more potent inhibitors of AChE than malathion itself. tandfonline.com This is attributed to the replacement of the sulfur atom with an oxygen atom, which increases the positive charge density on the central phosphorus atom, making it more susceptible to nucleophilic attack by the serine residue in the AChE active site. tandfonline.com

The introduction of an alpha-glutarate moiety would represent a significant structural modification to the malathion backbone. The potential effects of such a substitution could include:

Altered Lipophilicity and Bioavailability: The dicarboxylic acid nature of the alpha-glutarate group would likely increase the hydrophilicity of the molecule, which could affect its ability to penetrate biological membranes.

Modified Metabolism: The new functional group could be a target for different metabolic enzymes, potentially leading to novel metabolic pathways and detoxification or bioactivation products.

Changes in Target Affinity: The size and electronic properties of the alpha-glutarate substituent could influence the binding of the analog to the active site of AChE or other potential targets.

A summary of the effects of structural modifications on malathion's activity is provided in the table below.

| Structural Modification | Effect on Activity | Reference |

| Oxidation to Malaoxon | Increased AChE inhibitory potency | tandfonline.com |

| Isomerization to Isomalathion | Increased AChE inhibitory potency | tandfonline.com |

| Replacement of Carboethoxy with Carbomethoxy | Abolished resistance in some insects | nih.gov |

| Variation in Alkyl Groups on Phosphorothioate | Affects potency, stability, and persistence | blogspot.com |

Further research into alpha-glutarate modified malathion analogs will be essential to elucidate their specific SARs and to determine their potential as next-generation organophosphate compounds.

Q & A

Q. How can researchers ensure reproducibility in malathion-related experimental protocols?

- Methodological Answer : Follow journal guidelines (e.g., Beilstein Journal of Organic Chemistry) for detailed method reporting. Include raw data (e.g., chromatograms, spectral peaks) in supplementary materials. Use standardized units (e.g., nmol/kg for urinary metabolites) and cite reference methods (e.g., Moeller and Rider’s NOEL derivation) for dose calculations .

Academic and Ethical Considerations

What criteria define high-quality research questions for malathion studies?

- Methodological Answer : Align questions with unresolved gaps (e.g., long-term neurodevelopmental effects of low-dose exposure). Ensure specificity (e.g., “How does dermal malathion absorption vary with sweat gland density?”) and testability via available assays (e.g., Franz diffusion cells). Avoid broad queries (e.g., “Is malathion harmful?”) .

Q. How should researchers ethically handle malathion toxicity data to avoid public misinterpretation?

- Methodological Answer : Contextualize findings by comparing malathion’s risks to regulatory thresholds (e.g., EPA’s NOEL of 0.61 µmol/kg/day). Use probabilistic risk communication (e.g., “X% likelihood of exceeding safe levels under Y conditions”). Partner with science communicators to distill technical jargon for lay audiences .

Q. What tools optimize literature reviews for malathion research?

- Methodological Answer : Use Google Scholar’s “Cited by” feature to track seminal papers (e.g., Bouchard’s toxicokinetic model). Employ advanced operators (e.g., “malathion AND metabolite NOT industrial”) to filter irrelevant results. Curate references with Zotero/Mendeley and prioritize peer-reviewed journals over grey literature .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.